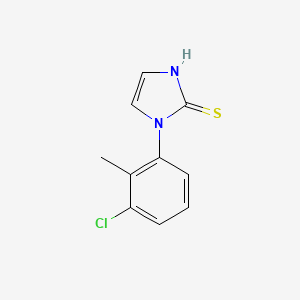

1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol

Description

Significance of Heterocyclic Compounds in Modern Chemical Science

Heterocyclic compounds are a fundamental class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. sapub.orgresearchgate.net These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique physicochemical properties and reactivity to the molecules. sapub.org Their structural diversity is immense, forming the backbone of a vast number of natural products, including vitamins, hormones, antibiotics, and nucleic acids like DNA and RNA. scbt.combio-fount.com

The importance of heterocyclic compounds is particularly pronounced in medicinal chemistry, where they are integral components of a majority of pharmaceuticals. scbt.com Their ability to engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, allows them to bind effectively to biological targets like enzymes and receptors. researchgate.net This makes them privileged structures in drug design and discovery. nih.gov Beyond pharmaceuticals, their applications extend to agrochemicals, dyes, polymers, and advanced materials, highlighting their pervasive role across the chemical sciences. sapub.orgrasayanjournal.co.in

Overview of Imidazole-2-thiol Scaffolds in Contemporary Chemistry

Within the broad family of heterocycles, the imidazole (B134444) ring is a five-membered aromatic system with two nitrogen atoms. It is a key component of essential biological molecules like the amino acid histidine and histamine. The imidazole scaffold is particularly valued in medicinal chemistry due to its electronic-rich nature, which facilitates binding to a wide array of biological targets. researchgate.net

When an imidazole ring is substituted with a thiol (-SH) group at the C2 position, it forms an imidazole-2-thiol, also known as a 2-mercaptoimidazole (B184291). This scaffold and its derivatives have demonstrated a wide spectrum of pharmacological properties. Extensive research has revealed their potential as antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents. rrpharmacology.runih.govnih.gov The versatility of the imidazole-2-thiol core allows for structural modifications, enabling chemists to fine-tune the molecule's biological activity and pharmacokinetic profile. nih.gov This adaptability has made the imidazole-2-thiol scaffold a focal point in the development of novel therapeutic agents. rrpharmacology.ru

Rationale for Advanced Investigation of 1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol

The specific compound, this compound, represents a targeted modification of the core imidazole-2-thiol structure. The rationale for its advanced investigation stems from the principles of medicinal chemistry, where the introduction of specific substituents onto a pharmacologically active scaffold is a key strategy for developing new and improved drug candidates.

The phenyl group attached to the nitrogen at position 1 (N1) is modified with two key substituents: a chlorine atom at the 3-position and a methyl group at the 2-position.

Electronic Effects of the Chloro Group: The chlorine atom is an electron-withdrawing group, which can significantly alter the electronic distribution within the entire molecule. This can influence the compound's acidity, basicity, and its ability to interact with biological targets.

Steric and Electronic Effects of the Methyl Group: The methyl group, positioned ortho to the point of attachment to the imidazole ring, introduces steric bulk. This steric hindrance can affect the molecule's conformation and how it fits into the binding site of a protein or enzyme. The methyl group is also weakly electron-donating.

The combination of these substituents on the phenyl ring is deliberate. The specific substitution pattern is hypothesized to modulate the biological activity of the imidazole-2-thiol core, potentially enhancing its potency against certain targets or altering its selectivity profile. The investigation into this particular derivative is driven by the prospect of discovering novel therapeutic properties arising from this unique combination of structural features. While extensive research exists for the general class of imidazole-2-thiols, detailed studies on this specific analogue are crucial to unlock its unique potential.

Below are the basic chemical properties of the target compound.

| Property | Value |

| Molecular Formula | C10H9ClN2S |

| Molecular Weight | 224.71 g/mol |

| IUPAC Name | 1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thione |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloro-2-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c1-7-8(11)3-2-4-9(7)13-6-5-12-10(13)14/h2-6H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXRSCUPUYBYOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C=CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201183166 | |

| Record name | 1-(3-Chloro-2-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851879-28-2 | |

| Record name | 1-(3-Chloro-2-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851879-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-2-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201183166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Chloro 2 Methylphenyl 1h Imidazole 2 Thiol

Retrosynthetic Analysis and Strategic Disconnections for the Imidazole-2-thiol Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol, the analysis focuses on the robust imidazole-2-thiol core.

Two primary strategic disconnections are considered for this heterocyclic system:

The Thiourea Approach: This strategy involves disconnecting the N1-C2 and C4-C5 bonds of the imidazole (B134444) ring. This leads back to a 1-(3-chloro-2-methylphenyl)thiourea intermediate and a two-carbon electrophilic synthon, such as an α-halocarbonyl compound. The forward synthesis would involve the condensation and cyclization of these two fragments. This is a versatile and widely used method for constructing substituted imidazole-2-thiones.

The Markwald Synthesis Approach: A classical and effective strategy, the Markwald synthesis, suggests a disconnection that breaks the N1-C5, N3-C4, and C2-S bonds. jetir.orgresearchgate.net This deconstruction leads to three primary precursors: the parent aniline (B41778) (3-chloro-2-methylaniline), a source for the C4-C5 unit (typically an α-aminoketone or its equivalent), and a thiocyanate (B1210189) source (like potassium thiocyanate) for the C2-S unit. jetir.orgwjpsonline.com The forward reaction involves the condensation of these components to form the imidazole-2-thiol ring. jetir.org

Both retrosynthetic pathways identify 3-chloro-2-methylaniline (B42847) as the key starting material, which provides the substituted N-aryl moiety of the target molecule. patsnap.comprepchem.com The choice of the forward synthetic route depends on the availability of the other precursors and the desired control over substitution patterns.

Novel Synthetic Routes to the this compound Moiety

Building upon the retrosynthetic blueprints, modern synthetic chemistry offers several innovative routes to access the target molecule, often emphasizing efficiency, atom economy, and procedural simplicity.

A highly plausible and efficient route begins with the synthesis of N-(3-chloro-2-methylphenyl)thiourea. This intermediate can be prepared by reacting 3-chloro-2-methylaniline with an isothiocyanate. Subsequent cyclization with an α-haloketone, such as 2-chloroacetaldehyde or bromoacetaldehyde, under basic conditions would yield the desired this compound.

Multicomponent reactions (MCRs) represent another powerful strategy. nih.gov A one-pot reaction involving 3-chloro-2-methylaniline, an appropriate α-aminoketone, and a thiocyanate salt could streamline the synthesis, avoiding the isolation of intermediates and thus saving time and resources. nih.gov Such approaches are highly valued for their efficiency and convergence.

The formation of the imidazole ring is the cornerstone of the synthesis. Several cyclization methods have been developed, offering different levels of versatility and functional group tolerance. rsc.org

From Thioureas and α-Halocarbonyls: This is one of the most common methods. The reaction of a 1-aryl-thiourea with an α-haloketone or α-haloaldehyde proceeds via initial S-alkylation or N-alkylation, followed by an intramolecular cyclization-dehydration cascade to furnish the imidazole-2-thiol ring. The reaction conditions can be tuned to control the outcome and minimize side products.

Markwald Synthesis: This method involves the reaction of an α-amino ketone or aldehyde with potassium thiocyanate. jetir.orgwjpsonline.com For the target compound, this would require a precursor like 2-amino-N-(3-chloro-2-methylphenyl)ethan-1-imine, which could be formed in situ from the corresponding aniline and an α-amino aldehyde equivalent. The subsequent addition of thiocyanate drives the cyclization to form the 2-thiol substituted imidazole. jetir.org

Metal-Catalyzed Cyclizations: Modern organic synthesis has seen the rise of metal-catalyzed reactions for heterocycle formation. Catalysts based on nickel, copper, or zinc can facilitate the cyclization of precursors like amido-nitriles or benzimidates with other fragments to construct the imidazole core with high efficiency. rsc.org

Functionalization can be performed either by using pre-functionalized starting materials or by modifying the heterocyclic product.

Phenyl Ring Functionalization: For the synthesis of this compound, the most direct approach is to start with the commercially available 3-chloro-2-methylaniline. patsnap.comprepchem.com This pre-functionalization strategy avoids potential complications with regioselectivity and harsh reaction conditions that might be required for late-stage functionalization of the N-aryl ring. Post-synthesis modifications of the phenyl ring are challenging due to the directing effects of the substituents and the potential for competing reactions on the imidazole core. However, advanced catalytic methods like palladium-catalyzed C-H activation could offer routes for late-stage arylation, although this is more commonly applied to the imidazole ring itself. nih.gov

Thiol Group Functionalization: The imidazole-2-thiol moiety exists in a tautomeric equilibrium with its imidazole-2-thione form. The sulfur atom is nucleophilic and can be readily functionalized. Common reactions include S-alkylation with alkyl halides to form 2-(alkylthio)imidazoles and S-acylation with acyl chlorides. The thiol group can also be involved in cyclization reactions with appropriate bifunctional electrophiles. researchgate.net Conversely, the sulfur can be removed entirely through oxidative methods, such as treatment with nitric acid or hydrogen peroxide, to yield the corresponding 1-aryl-imidazole if desired. jetir.org

Regiospecificity and Stereoselectivity in the Synthesis of Substituted Imidazoles

Stereoselectivity is not a factor in the synthesis of the aromatic imidazole core itself. However, regiospecificity is a critical consideration, particularly when constructing unsymmetrically substituted imidazoles.

In the synthesis of 1,4- or 1,5-disubstituted imidazoles, the choice of synthetic method is paramount for achieving regiochemical control. For instance, certain protocols have been developed to provide 1,4-disubstituted imidazoles with complete regioselectivity. rsc.orgacs.org Similarly, specific conditions can favor the formation of 1,5-disubstituted isomers. The synthesis of the target compound, which is substituted at the N-1 and C-2 positions, is inherently regioselective when using methods that start with the corresponding N-substituted aniline or thiourea, as the position of the aryl group is predetermined. The challenge of regioselectivity often arises when introducing additional substituents at the C4 or C5 positions. Modern synthetic methods, including those based on van Leusen imidazole synthesis or palladium-catalyzed arylations, offer powerful tools for the regiocontrolled construction of complex imidazole derivatives. nih.govmdpi.com

Optimization of Reaction Conditions and Yield Enhancement in Compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction times, and ensuring the economic viability of a synthetic process. wisdomlib.org Key parameters for the synthesis of this compound and its derivatives include the choice of solvent, catalyst, temperature, and reaction time.

Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF or DMSO are often effective for condensation reactions, while alcohols like ethanol (B145695) are commonly used for cyclizations. nih.govresearchgate.net In some cases, greener solvents like glycerol (B35011) or even solvent-free conditions can provide excellent results. researchgate.netasianpubs.org

Catalyst: Many imidazole syntheses are accelerated by catalysts. Acid catalysts (e.g., glacial acetic acid, boric acid) or base catalysts (e.g., potassium carbonate, triethylamine) are frequently employed. jetir.org Transition metal catalysts, particularly copper and palladium, are essential for modern cross-coupling and C-H functionalization approaches to imidazole synthesis. nih.govnih.gov

Temperature: Reaction temperatures can range from room temperature to high-temperature reflux conditions. The optimal temperature depends on the specific reaction and the stability of the reactants and products. Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times by enabling rapid and uniform heating to high temperatures. orientjchem.orgmdpi.com

Reaction Time: Optimizing the reaction time is essential to ensure complete conversion without promoting the degradation of the product or the formation of byproducts. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is standard practice.

The table below summarizes the effect of various parameters on a typical multi-component synthesis of substituted imidazoles.

| Parameter | Variation | General Effect on Yield and Reaction Time | Reference |

|---|---|---|---|

| Solvent | Polar Aprotic (DMSO, DMF) vs. Protic (Ethanol) vs. Non-polar (Toluene) | Polar solvents often give higher yields. DMSO at high temperatures can be very effective. Solvent-free conditions can also be highly efficient. | nih.govasianpubs.org |

| Catalyst | None vs. Acid (Acetic Acid) vs. Base (K2CO3) vs. Metal (CuI) | Catalysts generally increase reaction rates and yields. The choice of catalyst is highly reaction-dependent. Metal catalysts enable novel reaction pathways. | nih.govjetir.org |

| Temperature | Room Temp vs. 80 °C vs. 120 °C vs. Microwave | Higher temperatures usually decrease reaction time but may lead to side products. Microwave heating often provides the best combination of short reaction time and high yield. | nih.govorientjchem.org |

| Reaction Mode | Conventional Heating vs. Microwave Irradiation vs. Ultrasonic Irradiation | Microwave and ultrasonic irradiation typically lead to significant rate enhancements, shorter reaction times, and often improved yields compared to conventional heating. | orientjchem.orgresearchgate.netmdpi.com |

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jipbs.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles.

Green Solvents and Catalysts: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. Reactions for imidazole synthesis have been successfully carried out in greener media like water, glycerol, or polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.netwjbphs.com Furthermore, performing reactions under solvent-free conditions is an ideal green approach, minimizing waste and simplifying product purification. asianpubs.orgresearchgate.netrsc.org The use of biodegradable and non-toxic catalysts, such as citric acid from lemon juice, also aligns with green chemistry principles. jipbs.comresearchgate.net

One-Pot and Multicomponent Reactions (MCRs): One-pot syntheses and MCRs are inherently green as they combine multiple synthetic steps into a single operation. nih.govasianpubs.org This reduces the need for intermediate purification steps, which in turn minimizes solvent use and waste generation. These reactions often have high atom economy and are highly efficient, making them attractive for both laboratory and industrial-scale synthesis. rsc.org

By incorporating these green methodologies, the synthesis of this compound and related compounds can be made more sustainable and environmentally benign.

Advanced Structural Characterization and Spectroscopic Analysis of 1 3 Chloro 2 Methylphenyl 1h Imidazole 2 Thiol

X-ray Crystallography of 1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol and its Cocrystals:

Polymorphism and Solid-State Characteristics:There are no published studies on the polymorphism or other solid-state characteristics of this compound.

While general spectroscopic and crystallographic principles for related imidazole-2-thiol derivatives exist, the strict adherence to information solely concerning this compound, as per the instructions, precludes the inclusion of such generalized data. Further research and publication of experimental findings by the scientific community are required to populate these areas of knowledge for this specific chemical entity.

Conformational Analysis and Tautomerism of this compound

The structural dynamics of this compound are characterized by two primary phenomena: rotational isomerism around the N-aryl single bond and the potential for thione-thiol tautomerism within the imidazole (B134444) ring. These aspects are crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and interactions.

Conformational Analysis

The bond connecting the nitrogen atom of the imidazole ring to the 3-chloro-2-methylphenyl group allows for rotation, which can lead to different spatial orientations, or conformations, of the phenyl ring relative to the imidazole ring. The presence of bulky ortho-substituents on the phenyl ring—specifically the chlorine atom and the methyl group—introduces significant steric hindrance. This hindrance is expected to create a substantial energy barrier to free rotation, leading to the existence of stable conformers.

Computational studies on similarly N-aryl substituted heterocyclic systems have shown that ortho-substitution can dramatically increase the rotational barriers around both the N–C(aryl) and adjacent bonds. nsf.gov For this compound, this would imply that the molecule likely exists as a set of stable rotational isomers (atropisomers) at room temperature, with slow interconversion between them. The preferred conformation would be one that minimizes the steric clash between the ortho-substituents of the phenyl ring and the substituents on the imidazole ring.

The relative orientation of the two rings can be described by the dihedral angle between the plane of the phenyl ring and the plane of the imidazole ring. It is hypothesized that the most stable conformation would involve a significant twist of the phenyl ring out of the plane of the imidazole ring to alleviate steric strain.

Tautomerism

This compound can exist in two tautomeric forms: the thione form and the thiol form. This equilibrium is a fundamental characteristic of many heterocyclic thiol derivatives. nih.gov

Thione Form: 1-(3-chloro-2-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

Thiol Form: this compound

The position of this equilibrium is highly dependent on the surrounding environment, particularly the solvent. Spectroscopic studies on analogous compounds, such as mercaptopyridines and mercaptopyrimidines, have established that polar solvents tend to stabilize the more polar thione tautomer, while non-polar solvents favor the less polar thiol form. cdnsciencepub.com This is a well-established rule for many heterocyclic thione-thiol systems. cdnsciencepub.com

The thione form contains a C=S double bond and an N-H bond, whereas the thiol form is characterized by an S-H bond and a fully aromatic imidazole ring. The equilibrium can be investigated using various spectroscopic techniques, including UV-Vis and NMR spectroscopy, as the two forms exhibit distinct spectral signatures. lp.edu.ualp.edu.ua

For instance, in UV-Vis spectroscopy, the thione form typically shows a characteristic absorption band at a longer wavelength corresponding to the n→π* transition of the C=S group. lp.edu.ua In ¹³C NMR spectroscopy, the chemical shift of the C2 carbon is a key indicator: a value in the range of ~178 ppm is characteristic of a thiocarbonyl (C=S) carbon in the thione form. nih.gov

The following table illustrates the expected influence of solvent polarity on the tautomeric equilibrium for this class of compounds.

| Solvent | Dielectric Constant (Approx.) | Predominant Tautomer |

|---|---|---|

| Chloroform | 4.8 | Thiol |

| Dioxane | 2.2 | Thiol |

| Ethanol (B145695) | 24.6 | Thione |

| Water | 80.1 | Thione |

Computational studies, often employing Density Functional Theory (DFT), are also invaluable for determining the relative stabilities of the tautomers and the energy barriers for their interconversion. nih.gov Gas-phase calculations on similar heterocyclic thiones consistently show the thione form to be the more stable tautomer. nih.gov

Reactivity and Reaction Mechanisms of 1 3 Chloro 2 Methylphenyl 1h Imidazole 2 Thiol

Nucleophilic and Electrophilic Reactivity at the Imidazole (B134444) Ring

The imidazole ring is an aromatic heterocycle that possesses both nucleophilic and electrophilic character. The reactivity of the ring in 1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol is significantly influenced by the substituents at the N-1, C-2, and the inherent electronic properties of the imidazole nucleus itself.

Generally, the imidazole ring is susceptible to electrophilic attack, particularly at the C-4 and C-5 positions, which have higher electron density compared to the C-2 position. researchgate.netglobalresearchonline.net The C-2 carbon is flanked by two nitrogen atoms, making it more electron-deficient and thus less prone to attack by electrophiles. The pyridine-like nitrogen at the N-3 position, with its available lone pair of electrons, can also act as a site for electrophilic attack or protonation. savemyexams.com

Direct nucleophilic substitution on the imidazole ring is generally difficult unless there are strongly electron-withdrawing groups present on the ring. researchgate.netglobalresearchonline.net In the case of this compound, the primary sites of nucleophilic reactivity are the exocyclic sulfur and nitrogen atoms, which are involved in thiol-thione tautomerism.

Thiol-Thione Tautomerism and its Impact on Reactivity

A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. This phenomenon is common to many 2-mercaptoimidazole (B184291) derivatives. researchgate.net The thione form, 1-(3-chloro-2-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione, is generally the more stable and predominant tautomer in solution and in the solid state.

This tautomeric equilibrium has a profound impact on the compound's reactivity, as it presents two potential nucleophilic centers: the sulfur atom of the thiol tautomer and the N-3 nitrogen atom of the more abundant thione tautomer. The reaction conditions and the nature of the electrophile can influence which tautomer preferentially reacts. For instance, "hard" electrophiles tend to react at the nitrogen atom, while "soft" electrophiles favor reaction at the sulfur atom. This ambident nucleophilicity is central to the functionalization of the imidazole-2-thiol moiety.

Functionalization of the Imidazole-2-thiol Moiety

The presence of the versatile imidazole-2-thiol group allows for a variety of functionalization reactions, enabling the synthesis of a diverse range of derivatives. These reactions primarily occur at the sulfur or nitrogen atoms, dictated by the thiol-thione tautomerism.

S-Alkylation and S-Acylation Reactions

The sulfur atom of the thiol tautomer is a potent nucleophile and readily undergoes S-alkylation and S-acylation reactions. These reactions are among the most common transformations for this class of compounds.

S-Alkylation typically proceeds by treating the imidazole-2-thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol, forming a thiolate anion, which then acts as the nucleophile in a substitution reaction with the alkyl halide. A variety of alkylating agents can be employed, leading to the formation of 2-(alkylthio)imidazole derivatives. nih.gov

S-Acylation can be achieved by reacting the imidazole-2-thiol with acylating agents such as acyl chlorides or acid anhydrides, usually in the presence of a base to facilitate the formation of the nucleophilic thiolate. This results in the formation of S-acyl derivatives, which are essentially thioesters.

The general conditions for these reactions are summarized in the table below.

| Reaction Type | Reagents | Product |

| S-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | 2-(Alkylthio)imidazole |

| S-Acylation | Acyl chloride/anhydride, Base | 2-(Acylthio)imidazole |

N-Substitution Reactions

While S-alkylation is often the kinetically favored pathway, N-substitution can also occur, particularly when the reaction is carried out under conditions that favor the reactivity of the thione tautomer. otago.ac.nz Alkylation at the N-3 position of the imidazole ring can be achieved, though it is often in competition with S-alkylation. The regioselectivity of alkylation (N vs. S) can be influenced by factors such as the nature of the alkylating agent, the solvent, the base used, and steric hindrance around the nucleophilic centers. otago.ac.nzreddit.com In some cases, reaction with dielectrophiles can lead to the formation of bicyclic systems through reaction at both the sulfur and nitrogen atoms. researchgate.net

Halogenation and Other Electrophilic Aromatic Substitutions on the Phenyl Ring

The 3-chloro-2-methylphenyl substituent on the N-1 position of the imidazole ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents, the chloro and methyl groups, will govern the position of the incoming electrophile.

The methyl group is an activating, ortho-, para-director due to its electron-donating inductive and hyperconjugation effects. savemyexams.comyoutube.com The chloro group is a deactivating, ortho-, para-director; it withdraws electron density inductively (deactivating) but can donate electron density through resonance (ortho-, para-directing). libretexts.orglibretexts.org

When both an activating and a deactivating group are present on a benzene (B151609) ring, the activating group generally controls the position of substitution. In the case of the 3-chloro-2-methylphenyl group, the methyl group at position 2 and the chloro group at position 3 will direct incoming electrophiles. The positions ortho and para to the activating methyl group are 3 (occupied by chloro), 4, and 6. The positions ortho and para to the deactivating chloro group are 2 (occupied by methyl), 4, and 5. Considering both effects, the most likely positions for electrophilic attack would be at C-4 and C-6, with potential for some substitution at C-5. Steric hindrance from the adjacent methyl group and the imidazole ring may also influence the regioselectivity.

| Substituent | Position | Electronic Effect | Directing Effect |

| -CH₃ | 2 | Activating | Ortho, Para |

| -Cl | 3 | Deactivating | Ortho, Para |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The specific conditions for these reactions would need to be optimized to achieve the desired substitution on the phenyl ring without affecting the imidazole-2-thiol moiety.

Oxidative Transformations of the Thiol Group

The thiol group in this compound is susceptible to oxidation. The nature of the product depends on the oxidizing agent and the reaction conditions.

A mild oxidation can lead to the formation of a disulfide, 2,2'-disulfanediylbis(1-(3-chloro-2-methylphenyl)-1H-imidazole), through the coupling of two thiol molecules. This is a common reaction for thiols and can be achieved using a variety of oxidizing agents such as air, hydrogen peroxide, or iodine. biolmolchem.comrsc.org

Stronger oxidizing agents can further oxidize the sulfur atom. For instance, oxidation of related 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has been shown to yield the corresponding 1-methyl-1H-imidazole-2-sulfonic acid. researchgate.netresearchgate.net This suggests that this compound could be converted to 1-(3-chloro-2-methylphenyl)-1H-imidazole-2-sulfonic acid under appropriate oxidative conditions.

| Oxidation Product | Oxidizing Agent(s) |

| Disulfide | Air, H₂O₂, I₂ |

| Sulfonic Acid | Strong oxidants (e.g., ClO₂) |

Cycloaddition and Condensation Reactions Involving the Imidazole Ring

The imidazole-2-thiol moiety is a versatile scaffold for various chemical transformations, including cycloaddition and condensation reactions. These reactions are crucial for the synthesis of more complex heterocyclic systems with potential applications in medicinal chemistry and materials science.

One notable reaction involving a related compound, 4-phenyl-1H-imidazole-2-thiol, is its base-catalyzed interaction with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones. This reaction results in the formation of 5H-imidazo[2,1-b] researchgate.netnih.govthiazine derivatives through a 6-endo-trig cyclization process. researchgate.net The reaction proceeds by the involvement of both the sulfhydryl (HS) and amino (HN) groups of the imidazole-2-thiol with the conjugated enyne system. researchgate.net

Condensation reactions are also a hallmark of the reactivity of imidazole-2-thiol derivatives, particularly those bearing an amino substituent. For instance, 5-amino-1H-benzo[d]imidazole-2-thiol readily undergoes condensation with various aromatic aldehydes. This reaction typically involves the formation of a Schiff base, yielding 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols.

Furthermore, multicomponent condensation reactions provide an efficient route to complex heterocyclic structures. A relevant example is the three-component condensation of 5-aminoimidazole derivatives with aldehydes and Meldrum's acid, which leads to the formation of 3,4,6,7-tetrahydroimidazo[4,5-b]pyridin-5-ones.

Table 1: Examples of Cycloaddition and Condensation Reactions with Imidazole-2-thiol Analogues

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| 4-Phenyl-1H-imidazole-2-thiol | (E)-1,5-Diarylpent-2-en-4-yn-1-one | 5H-Imidazo[2,1-b] researchgate.netnih.govthiazine | Cycloaddition |

| 5-Amino-1H-benzo[d]imidazole-2-thiol | Aromatic Aldehyde | 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol | Condensation |

| 5-Aminoimidazole derivative | Aldehyde and Meldrum's Acid | 3,4,6,7-Tetrahydroimidazo[4,5-b]pyridin-5-one | Multicomponent Condensation |

Mechanistic Investigations of Key Reactions of this compound

The mechanisms governing the cycloaddition and condensation reactions of 1-aryl-1H-imidazole-2-thiols are intricate and have been the subject of detailed investigation. While specific mechanistic studies on this compound are not extensively documented, the general principles can be inferred from related systems.

The reaction of 2-mercaptoimidazoles with N-(sulfonyl)phenyldichloroacetaldimines offers a well-studied example of a condensation-cycloaddition process. The proposed mechanism commences with a nucleophilic attack of the N-1 nitrogen of the imidazole ring on the electrophilic carbon of the imine. This is followed by a tautomeric shift from the thione to the thiol form. The subsequent step involves an intramolecular cyclization, where the thiol group attacks one of the dichloromethylene carbons, leading to the formation of a five-membered thiazole (B1198619) ring. The final step is the elimination of a molecule of hydrogen chloride to yield the aromatic imidazo[2,1-b] researchgate.netnih.govthiazole product.

In the context of multicomponent reactions, such as the condensation of aminoazoles with aldehydes and β-ketoesters, the mechanism is generally initiated by a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound (β-ketoester). This is followed by a Michael addition of the amino group of the imidazole derivative to the resulting α,β-unsaturated system. The final steps involve intramolecular cyclization and dehydration to afford the fused heterocyclic product.

The condensation of aminotriazoles with benzaldehydes has been shown to proceed through a stable hemiaminal intermediate. The formation and stability of this intermediate are influenced by the solvent, with apolar aprotic solvents favoring the hemiaminal, while polar solvents tend to promote the formation of the final Schiff base. This highlights the importance of reaction conditions in directing the outcome of these condensation reactions.

Coordination Chemistry of 1 3 Chloro 2 Methylphenyl 1h Imidazole 2 Thiol As a Ligand

Binding Modes and Chelation Behavior with Transition Metals

Based on the known chemistry of analogous imidazole-2-thiol and triazole-thiol ligands, 1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol is expected to be a versatile ligand. It possesses multiple potential donor atoms: the sulfur atom of the thiol group and the nitrogen atoms of the imidazole (B134444) ring. The most common binding mode for similar ligands involves coordination through the exocyclic sulfur atom and one of the ring nitrogen atoms, forming a stable chelate ring with the metal ion. This bidentate coordination is a prevalent feature in the chemistry of related heterocyclic thiol compounds. Monodentate coordination, typically through the sulfur atom, is also a possibility, depending on the metal ion, the solvent system, and the presence of other competing ligands.

Synthesis and Characterization of Metal Complexes of this compound

Specific synthetic procedures and characterization data for metal complexes of this compound are not documented in the surveyed literature. Hypothetically, the synthesis of its metal complexes would likely involve the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol.

Complexes with First-Row Transition Metals (e.g., Cu, Zn, Fe, Co, Ni)

There are no specific research findings on the synthesis and characterization of first-row transition metal complexes with this compound.

Complexes with Second and Third-Row Transition Metals (e.g., Pd, Pt, Ru, Rh)

Information regarding the synthesis and characterization of second and third-row transition metal complexes with this compound is not available in the current body of scientific literature.

Lanthanide and Actinide Complexes

There is no available data on the formation of lanthanide or actinide complexes with this compound.

Spectroscopic and Structural Analysis of Metal Complexes

No experimental spectroscopic or structural data for metal complexes of this compound have been reported. Generally, for similar coordinated ligands, techniques such as FT-IR, UV-Vis, and NMR spectroscopy would be employed to elucidate the structure of the complexes. X-ray crystallography would provide definitive structural information, including bond lengths and angles.

Advanced Biological and Biochemical Investigations of 1 3 Chloro 2 Methylphenyl 1h Imidazole 2 Thiol Excluding Clinical Human Trials, Dosage, and Safety/adverse Effect Profiles

Development of Molecular Probes and Biosensors Utilizing 1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol Derivatives

cannot be addressed with factual, evidence-based information at this time. Further research would be required to elucidate the biochemical and biological properties of this particular compound.

Theoretical and Computational Studies of 1 3 Chloro 2 Methylphenyl 1h Imidazole 2 Thiol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

No specific studies using Density Functional Theory (DFT) or ab initio methods to analyze the electronic structure of 1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol were found. Such calculations would typically provide insights into the molecule's geometry, stability, and electronic properties.

HOMO-LUMO Analysis and Molecular Orbitals

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the corresponding energy gap for this compound. This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. irjweb.com Generally, the HOMO-LUMO energy gap helps to characterize the charge transfer interaction within a molecule. irjweb.com

Electrostatic Potential Surface Analysis

A molecular electrostatic potential (MEP) map for this compound is not available in the reviewed literature. MEP analysis is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which is important for understanding intermolecular interactions. nih.govproteopedia.org The map typically uses a color spectrum where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). nih.gov

Tautomeric Equilibrium and Stability Calculations

Specific computational studies on the tautomeric equilibrium between the thiol and thione forms of this compound were not found. Imidazole-2-thiol and similar thioamide structures can exist in tautomeric forms, and quantum chemical calculations are often employed to determine the relative stability of these tautomers in different environments. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

No published molecular dynamics (MD) simulation studies for this compound were identified. MD simulations are used to explore the conformational landscape of a molecule over time and to understand its behavior and interactions in a solution, providing insights into its structural stability and dynamics.

Molecular Docking and Ligand-Protein Interaction Modeling (Pre-clinical, In Silico)

There are no specific molecular docking studies reported for this compound against any protein targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, which is fundamental in drug design and discovery to understand potential biological activity. scielo.br

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Development and Prediction)

No QSAR models that specifically include this compound in their training or test sets were found. QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds, which allows for the prediction of the activity of new, unsynthesized molecules. chalcogen.ronih.gov

Prediction of Spectroscopic Properties through Computational Methods

Theoretical calculations, particularly those employing DFT, have become an indispensable tool in the study of molecular structures and their properties. nih.govfigshare.com By solving the Schrödinger equation for a given molecule, these methods can predict a range of spectroscopic data with a high degree of accuracy. For this compound, such calculations would typically be performed using a basis set like 6-311++G(d,p) to ensure a reliable description of the electronic structure. elsevierpure.com

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The electronic absorption spectrum of a molecule, which is measured by UV-Vis spectroscopy, can be predicted using TD-DFT. elsevierpure.com This method calculates the energies of the electronic transitions from the ground state to various excited states. The results can reveal the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions often involve the promotion of an electron from a higher occupied molecular orbital (HOMO) to a lower unoccupied molecular orbital (LUMO).

Hypothetical Predicted UV-Vis Spectral Data for this compound

This table presents illustrative data that would be generated from a TD-DFT calculation.

| Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| 285 | 0.254 | HOMO -> LUMO |

| 252 | 0.189 | HOMO-1 -> LUMO |

| 220 | 0.312 | HOMO -> LUMO+1 |

Infrared (IR) Spectroscopy:

The vibrational frequencies of a molecule, which are observed in its IR spectrum, can be calculated using DFT. researchgate.net These calculations predict the energies of the different vibrational modes of the molecule. By comparing the calculated vibrational frequencies with experimental IR data, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. This comparison is crucial for confirming the molecular structure.

Hypothetical Predicted IR Spectral Data for this compound

This table presents illustrative data that would be generated from a DFT calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch | 3450 |

| C-H stretch (aromatic) | 3100-3000 |

| C=N stretch | 1620 |

| C=C stretch (aromatic) | 1580-1450 |

| C-S stretch | 750 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

DFT calculations can also predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net The gauge-including atomic orbital (GIAO) method is commonly employed for this purpose. These calculations provide theoretical chemical shift values for each proton and carbon atom in the molecule. By comparing these predicted values with experimental NMR spectra, it is possible to assign the signals in the spectra to specific atoms, which is essential for elucidating the molecular structure in solution.

Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

This table presents illustrative data that would be generated from a DFT/GIAO calculation.

| Proton | Calculated Chemical Shift (ppm) |

| N-H | 12.5 |

| Imidazole (B134444) H4/H5 | 7.2 - 7.5 |

| Phenyl H4' | 7.6 |

| Phenyl H5'/H6' | 7.3 - 7.4 |

| Methyl H | 2.4 |

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

This table presents illustrative data that would be generated from a DFT/GIAO calculation.

| Carbon Atom | Calculated Chemical Shift (ppm) |

| C2 (C=S) | 168.0 |

| C4/C5 (Imidazole) | 115.0 - 125.0 |

| C1' (Phenyl) | 135.0 |

| C2' (Phenyl) | 132.0 |

| C3' (Phenyl) | 138.0 |

| C4'/C5'/C6' (Phenyl) | 127.0 - 130.0 |

| Methyl C | 15.0 |

Through these computational methods, a detailed and comprehensive understanding of the spectroscopic properties of this compound can be achieved, providing a theoretical framework for the interpretation of experimental data.

Potential Advanced Applications of 1 3 Chloro 2 Methylphenyl 1h Imidazole 2 Thiol Excluding Clinical, Dosage, Safety

Application in Material Science

The structural characteristics of 1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol, such as its aromatic systems and the nucleophilic thiol group, make it a candidate for various applications in material science. These features are often sought after for creating materials with specific electronic, optical, and self-assembling properties.

Organic Light-emitting Diode (OLED) Materials

Imidazole (B134444) derivatives are widely explored for their use in OLEDs, often serving as emitters or host materials. mdpi.comnih.gov These compounds can be designed to exhibit high quantum efficiencies and emit light across the visible spectrum. mdpi.com Carbazole and imidazole derivatives, for instance, have been synthesized and investigated for their electroluminescent properties, demonstrating deep-blue emissions. mdpi.com

The performance of such materials in OLEDs is detailed in the table below, which showcases the capabilities of similar compounds.

| Compound Type | Application in OLED | Maximum Quantum Efficiency | Commission Internationale de l'Éclairage (CIE) Coordinates | Reference |

| Carbazole and Diphenyl Imidazole Derivatives | Fluorescent Emitters | 1.1% | (0.16, 0.08) | mdpi.com |

| Carbazole-π-Imidazole Derivatives | Non-doped Deep-Blue Emitter | 4.43% | (0.159, 0.080) | nih.gov |

| Pyrene-Benzimidazole Derivatives | Non-doped Emissive Layer | 4.3% | (0.1482, 0.1300) | nih.gov |

While direct studies on this compound for OLED applications are not available, the proven success of other imidazole derivatives suggests that with appropriate molecular engineering, it could be a promising candidate for developing new OLED materials. mdpi.comnih.gov

Supramolecular Assembly and Self-Assembling Materials

The imidazole-2-thione moiety is known to participate in the formation of self-assembled monolayers (SAMs). acs.org The ability of molecules to form ordered structures on surfaces is crucial for the development of nanoscale electronic devices and sensors. The thiol group can anchor the molecule to a substrate, such as gold, while the substituted phenyl ring can influence the packing and intermolecular interactions within the monolayer. acs.org

Research on cyclic triimidazole molecules has shown their ability to form complex supramolecular structures on surfaces, demonstrating the role of the imidazole ring in directing self-assembly. nih.gov The specific substitutions on the phenyl ring of this compound would likely play a significant role in dictating the nature of the self-assembled structures.

Sensors and Chemo-sensors

Imidazole-containing compounds have been investigated as fluorophores for the selective sensing of ions and nitroaromatics. nih.gov The imidazole ring can act as a binding site for analytes, and this interaction can lead to a detectable change in the optical properties of the molecule, such as fluorescence quenching or enhancement. nih.gov

Role in Analytical Chemistry

In the field of analytical chemistry, the unique chemical properties of this compound suggest its utility as a specialized reagent.

Reagents for Metal Ion Detection

The thiol group and the nitrogen atoms in the imidazole ring of the target compound provide potential coordination sites for metal ions. Imidazole-based fluorescent sensors have emerged as a promising class of chemosensors due to their strong metal-binding affinity and tunable fluorescence response. tandfonline.com Computational studies on similar imidazole-substituted compounds have suggested their potential as sensors for detecting metal ions. informaticsjournals.co.in The interaction with a specific metal ion can lead to a colorimetric or fluorometric response, enabling its detection and quantification.

The development of chemosensors for various metal ions is an active area of research, with different imidazole derivatives showing selectivity for ions such as Fe³⁺. nih.gov

| Sensor Type | Target Ion | Sensing Mechanism | Reference |

| Imidazole-containing Metal-Organic Frameworks | Fe³⁺ | Fluorescence Quenching | nih.gov |

| Chalcone-derived 1,2,3-triazole isomers | Pb(II) and Cu(II) | Changes in Photophysical Properties | nih.gov |

| 1H-Benzo[d] Imidazole - Substituted Coumarin Derivatives | Metal Ions | Potential for Charge Transfer | informaticsjournals.co.in |

Chromatographic Stationary Phases

While there is no direct research on the use of this compound as a chromatographic stationary phase, the presence of both aromatic and polar functional groups suggests it could be a candidate for creating novel stationary phases with unique selectivity. The imidazole and thiol groups could participate in hydrogen bonding and dipole-dipole interactions, while the chloro-methylphenyl group could provide hydrophobic and π-π interactions. This combination of interaction capabilities could be beneficial for the separation of complex mixtures in liquid chromatography.

Advanced Organic Synthesis Reagents and Building Blocks

The this compound molecule is a versatile building block for constructing more complex chemical entities. Its utility in advanced organic synthesis stems from the reactivity of the imidazole-2-thiol core, which can participate in a variety of chemical transformations.

The thiol group (-SH) is particularly significant. It can be readily functionalized, serving as a nucleophilic handle for introducing the entire substituted imidazole scaffold into larger molecules. For instance, imidazole-2-thiols can undergo S-alkylation reactions to form thioethers, a common strategy for linking molecular fragments. Furthermore, the thiol group is susceptible to oxidation. Oxidation with agents like chlorine dioxide can convert the thiol into a sulfonic acid, drastically altering the electronic properties and solubility of the molecule and providing a different reactive handle for further synthesis. researchgate.net

The imidazole ring system, coupled with its thiol group, can also participate in cyclization reactions. Base-catalyzed reactions of imidazole-2-thiols with appropriate substrates, such as enynones, can lead to the formation of fused heterocyclic systems like 5H-imidazo[2,1-b] researchgate.netnih.govthiazine derivatives. researchgate.net This capability allows for the rapid construction of complex, polycyclic architectures from a relatively simple precursor. The diverse reactivity of this class of compounds makes them valuable intermediates for synthesizing novel compounds with unique structural and electronic properties.

Key Reaction Potentials for this compound:

| Reaction Type | Functional Group Involved | Potential Product Class | Significance as a Building Block |

|---|---|---|---|

| S-Alkylation | Thiol (-SH) | Thioethers | Covalent linking of the imidazole moiety to other molecules. |

| Oxidation | Thiol (-SH) | Sulfonic Acids | Introduction of acidic, polar functional groups. |

| Cyclization | Thiol (-SH) and Imidazole N-H | Fused Heterocycles (e.g., Imidazo researchgate.netnih.govthiazines) | Rapid assembly of complex polycyclic structures. |

Photophysical Applications

The imidazole nucleus is a component of many compounds investigated for their photophysical properties, including fluorescence. Imidazole-based fluorophores have been shown to exhibit high fluorescence quantum yields, with some values reaching up to 0.90, making them highly efficient light emitters. nih.gov These properties suggest their potential use in advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes for sensing and imaging. nih.gov

The photophysical characteristics of a molecule like this compound are determined by its electronic structure. Key parameters include its absorption and emission wavelengths, fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and Stokes shift (the difference between the absorption and emission maxima). A large Stokes shift is often desirable in fluorescence applications as it facilitates the detection of emitted light without interference from the excitation source. researchgate.net

While specific experimental photophysical data for this compound are not extensively detailed in the scientific literature, the general properties of related imidazole derivatives provide a basis for its potential in this area. The combination of the electron-rich imidazole-thiol system with the substituted aromatic ring could give rise to interesting intramolecular charge transfer (ICT) characteristics, which are often associated with environmentally sensitive fluorescence.

Illustrative Table of Key Photophysical Properties: Note: The following table describes the key parameters used to evaluate photophysical properties. Specific values for this compound are not provided due to a lack of available experimental data.

| Parameter | Symbol | Description | Potential Application Relevance |

| Absorption Maximum | λabs | The wavelength at which the molecule absorbs light most strongly. | Determines the optimal excitation wavelength for fluorescence. |

| Emission Maximum | λem | The wavelength at which the molecule emits light most intensely after excitation. | Defines the color of the emitted light (e.g., blue, green, red). |

| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed, indicating emission efficiency. nih.gov | High values are critical for bright fluorescent probes and efficient OLEDs. |

| Stokes Shift | Δν | The difference in energy (or wavelength) between the absorption and emission maxima. | A large Stokes shift minimizes signal overlap and improves detection sensitivity. |

| Fluorescence Lifetime | τ | The average time the molecule stays in its excited state before emitting a photon. | Important for applications in time-resolved fluorescence spectroscopy and sensing. |

Further research synthesizing and characterizing the specific photophysical properties of this compound would be necessary to fully realize its potential in materials science applications. rsc.orgresearchgate.net

Future Perspectives and Emerging Research Directions for 1 3 Chloro 2 Methylphenyl 1h Imidazole 2 Thiol Research

Exploration of Novel Synthetic Pathways

The future synthesis of 1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol and its analogs is expected to pivot towards greener and more efficient methodologies, moving beyond traditional multi-step, high-temperature protocols. Emerging research will likely focus on process intensification and adherence to the principles of green chemistry.

Key future directions include:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers a significant reduction in reaction times, often from hours to minutes, along with improved yields and cleaner reaction profiles. derpharmachemica.comorientjchem.orgjetir.org Future research could optimize a one-pot, microwave-assisted condensation of 3-chloro-2-methylaniline (B42847), an appropriate α-haloketone, and a thiocyanate (B1210189) salt, minimizing solvent use and energy consumption. researchgate.net

Ultrasonic Irradiation (Sonochemistry): Ultrasound-assisted synthesis represents another green approach that can accelerate reaction rates and improve yields by generating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com Its application could provide a low-energy, room-temperature alternative for the synthesis of the imidazole-2-thiol core.

Biocatalysis: A truly innovative frontier is the use of biocatalysts, such as enzymes or even whole-cell systems, to construct the imidazole (B134444) ring. researchgate.net Research into using natural catalysts like fruit juices, which contain acids and enzymes, has shown promise for imidazole synthesis and could be explored for this specific compound, offering an exceptionally eco-friendly and cost-effective pathway. tandfonline.com

Flow Chemistry: Continuous flow reactors could enable the safe, scalable, and highly controlled synthesis of this compound. This approach allows for precise control over reaction parameters, minimizes hazardous waste, and facilitates easier scale-up compared to batch processing.

These advanced synthetic methods promise not only to make the production of this molecule more sustainable but also to facilitate the rapid generation of derivative libraries for further investigation.

Design and Synthesis of Advanced Derivatives with Tuned Properties

The core structure of this compound is ripe for modification to create advanced derivatives with finely tuned physicochemical and biological properties. Future research will systematically explore structure-activity relationships (SAR) by modifying key positions on the molecule.

Potential derivatization strategies include:

S-Functionalization: The thiol group is a highly versatile handle for chemical modification. Alkylation, acylation, or arylation at the sulfur atom can produce a wide array of thioether or thioester derivatives. This can modulate the molecule's lipophilicity, steric profile, and ability to coordinate with metal ions.

N-Functionalization of the Imidazole Ring: While the N1 position is substituted, the N3 nitrogen is available for quaternization or coordination, which could enhance water solubility or create cationic derivatives with unique biological or material properties.

Modification of the Phenyl Ring: The existing chloro and methyl groups can be supplemented with other substituents (e.g., fluoro, nitro, methoxy (B1213986) groups) to alter the electronic properties of the molecule. These changes can profoundly impact biological target affinity and pharmacokinetic profiles.

The following table outlines potential derivatives and their hypothetically tuned properties, providing a roadmap for future synthetic efforts.

| Modification Site | Proposed Functional Group | Potential Tuned Property | Research Rationale |

| Thiol Group (S-alkylation) | -CH₂COOH | Increased water solubility, metal chelation | Enhance bioavailability for biological studies; create sensors. |

| Thiol Group (S-alkylation) | Long alkyl chain (-C₁₂H₂₅) | Increased lipophilicity, self-assembly | Improve membrane permeability; facilitate formation of monolayers. |

| Phenyl Ring | Addition of -NO₂ group | Enhanced electron-withdrawing character | Modulate biological activity, create precursors for dyes. |

| Phenyl Ring | Replacement of -Cl with -F | Increased metabolic stability, altered binding | Improve drug-like properties. |

| Imidazole Ring (N3) | Quaternization with -CH₃I | Permanent positive charge, increased polarity | Develop ionic liquids or specific antimicrobial agents. |

This table is interactive and can be sorted by column.

Deeper Mechanistic Understanding of Its Biological Interactions (Excluding Clinical)

Imidazole-2-thiol derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. researchgate.netresearchgate.net A crucial future direction is to move beyond preliminary screening and delve into the specific molecular mechanisms by which this compound interacts with biological systems.

Future non-clinical mechanistic studies should focus on:

Molecular Docking and Computational Modeling: In silico studies can predict the binding affinity and interaction modes of the compound with various biological targets, such as bacterial enzymes (e.g., DNA gyrase), fungal proteins, or protein kinases involved in inflammatory pathways. nih.gov This can guide the selection of targets for in vitro validation.

Enzyme Inhibition Assays: Based on computational predictions, the compound and its derivatives can be tested for inhibitory activity against specific, purified enzymes. For instance, its potential as an α-glucosidase inhibitor for anti-diabetic research could be explored. nih.gov

Antimicrobial Mechanism of Action: For promising antimicrobial derivatives, studies could investigate whether the compound disrupts cell wall synthesis, inhibits protein or nucleic acid synthesis, or compromises membrane integrity in pathogenic microbes.

Cell-Based Assays: Investigating the effect of the compound on specific cellular pathways in vitro, such as cytokine production in immune cells or signaling cascades in cancer cell lines, can provide valuable insights into its mode of action. researchgate.net

The following table summarizes potential research targets and the methodologies to elucidate the compound's biological interactions.

| Potential Biological Activity | Hypothesized Molecular Target | Suggested Mechanistic Study |

| Antibacterial | Bacterial DNA gyrase, Dihydrofolate reductase | Molecular docking, enzyme inhibition assays, bacterial growth kinetics. |

| Antifungal | Fungal cytochrome P450 enzymes | In silico modeling, microsomal enzyme assays. |

| Anti-inflammatory | p38 MAP kinase, Cyclooxygenase (COX) | Cell-based cytokine expression assays (e.g., TNF-α, IL-6), purified kinase inhibition assays. |

| Anti-diabetic | α-Glucosidase | In vitro α-glucosidase inhibition assay, kinetic studies to determine inhibition type. |

This table is interactive and can be sorted by column.

Integration into Multi-component Systems and Nanostructures

The unique structural features of this compound, particularly the thiol group and the nitrogen-rich imidazole ring, make it an excellent candidate for integration into advanced materials. The thiol group has a strong affinity for noble metal surfaces, while the imidazole moiety can act as a ligand for a wide range of metal ions. uniba.itactascientific.com

Emerging research in this area will likely include:

Self-Assembled Monolayers (SAMs): The thiol group can act as a chemical anchor to form highly ordered, single-molecule-thick layers on metal surfaces like gold, silver, or copper. acs.orgrsc.org Future work could involve creating SAMs of this compound to precisely control the surface properties of materials for applications in molecular electronics, biosensing, or corrosion protection. northwestern.edu

Functionalized Nanoparticles: The compound can be used as a capping agent to stabilize metal nanoparticles (e.g., Au, Ag, Pd), preventing their aggregation and imparting specific functionality to their surface. nih.govmdpi.com These functionalized nanoparticles could be explored as novel catalysts, sensors, or antimicrobial agents.

Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms can coordinate with metal ions to serve as ligands in the construction of porous MOFs. soton.ac.uk By incorporating this specific molecule, it may be possible to design MOFs with tailored pore environments for applications in gas storage, separation, catalysis, or proton conduction. researchgate.netrsc.orgresearchgate.netrsc.org

Role in Sustainable Chemistry and Green Technologies

Beyond its synthesis, this compound and its derivatives have significant potential to contribute to green technologies. This aligns with the global push for more sustainable chemical products and processes.

Key areas for future application-focused research are:

Corrosion Inhibition: Imidazole and thiol-containing compounds are known to be highly effective corrosion inhibitors for metals and alloys in acidic environments. kfupm.edu.sabohrium.com They function by adsorbing onto the metal surface to form a protective barrier. researchgate.nettpcj.orgnih.gov Future studies should quantify the corrosion inhibition efficiency of this specific compound for materials like mild steel or copper, promoting it as a low-toxicity alternative to conventional inhibitors.

Materials for Green Energy: Imidazole derivatives have been investigated as organic dyes in dye-sensitized solar cells (DSSCs). ekb.eg The electronic properties of this compound could be tuned through derivatization to optimize its light-harvesting capabilities for next-generation solar energy technologies.

Catalysis: When anchored to nanoparticles or incorporated into MOFs, the compound could serve as a ligand that modulates the activity and selectivity of metal catalysts. This could lead to more efficient catalytic systems for green chemical transformations, reducing waste and energy consumption.

By focusing on these emerging research directions, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical entity into a valuable building block for future technologies.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(3-chloro-2-methylphenyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized for high purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiolation of imidazole precursors (e.g., 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) using potassium carbonate and 2-chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF) yields thiol-functionalized imidazoles . Optimization involves:

- Temperature control : 80–100°C to balance reaction rate and byproduct formation.

- Catalyst selection : K₂CO₃ enhances nucleophilicity of the thiol group.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%).

Data Table :

| Precursor | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Imidazole-thiol derivative | DMF | K₂CO₃ | 78 | 96 |

| Chloroacetamide analog | THF | NaH | 65 | 89 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm) and imidazole C-H (δ 8.2–8.5 ppm) confirm substitution patterns. The thiol (-SH) proton is typically absent due to exchange broadening but may appear as a broad peak at δ 3–4 ppm .

- ¹³C NMR : Imidazole carbons (δ 120–140 ppm) and aryl-Cl substituents (δ 125–135 ppm) are diagnostic.

- FT-IR : S-H stretch (~2550 cm⁻¹) and C-S vibration (680–750 cm⁻¹) confirm thiol functionality .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 255) validate molecular weight.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly antifungal efficacy?

Methodological Answer: Discrepancies in bioactivity data often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) using reference strains (e.g., Candida albicans ATCC 90028) .

- Structural analogs : Compare substituent effects; e.g., 2,4-dichlorophenyl analogs show higher antifungal activity than monosubstituted derivatives due to enhanced lipophilicity .

- Data normalization : Use positive controls (e.g., fluconazole) and statistical tools (ANOVA) to minimize batch-to-batch variability.

Q. What crystallographic strategies are recommended for determining the 3D structure of this compound, especially when dealing with disordered moieties?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to resolve Cl and S atoms.

- Structure Refinement :

- SHELXL : Apply restraints for disordered dithiolane rings (e.g., occupancy refinement for split positions) .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty in the imidazole-thiol group .

Example : A disordered dithiolane ring in a related imidazole derivative was refined with 60:40 occupancy ratios, achieving an R factor of 0.040 .

Q. How can computational modeling (e.g., molecular docking) elucidate the structure-activity relationship (SAR) of this compound against target enzymes?

Methodological Answer:

- Target Selection : Prioritize fungal cytochrome P450 enzymes (e.g., CYP51) or bacterial DNA gyrase.

- Docking Workflow :

- Prepare ligand (compound) and receptor (target PDB ID: 1EA1) using AutoDock Tools.

- Apply Lamarckian genetic algorithm for conformational sampling.

- Validate docking poses via RMSD clustering (<2.0 Å).

- Key Interactions :

- Thiol group hydrogen bonds with active-site residues (e.g., Tyr132 in CYP51).

- Aryl-Cl enhances hydrophobic contacts with binding pockets .

Q. Methodological Challenges

Q. How should researchers address low yields in large-scale synthesis of this compound?

Methodological Answer:

- Scale-up Adjustments :

- Replace batch reactors with flow chemistry systems to improve heat/mass transfer.

- Optimize stoichiometry (e.g., 1.2 eq. of thiolating agent) to drive reaction completion.

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™ MP) to remove unreacted chloroacetamide .

Q. Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H₂S).

- Spill Management : Neutralize spills with 10% NaOH solution, followed by adsorption with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.